molecular formula C15H20N2O4 B014524 rac-trans 3'-Hydroxymethylnicotine Hemisuccinate CAS No. 1207282-59-4

rac-trans 3'-Hydroxymethylnicotine Hemisuccinate

Cat. No.: B014524
CAS No.: 1207282-59-4
M. Wt: 292.33 g/mol
InChI Key: CQTKSOUZGGAJEJ-IUODEOHRSA-N
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Description

rac-trans 3’-Hydroxymethylnicotine Hemisuccinate: is a chemical compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is primarily used in the production of immunogens for generating antibodies against nicotine . It is a derivative of nicotine, modified to include a hemisuccinate group, which enhances its immunogenic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate involves the following steps:

    Starting Material: The synthesis begins with nicotine, which is a naturally occurring alkaloid found in tobacco plants.

    Hydroxymethylation: Nicotine undergoes a hydroxymethylation reaction to introduce a hydroxymethyl group at the 3’ position. This step typically involves the use of formaldehyde and a base such as sodium hydroxide.

    Hemisuccinate Formation: The hydroxymethylnicotine is then reacted with succinic anhydride to form the hemisuccinate ester.

Industrial Production Methods

Industrial production of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

rac-trans 3’-Hydroxymethylnicotine Hemisuccinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

rac-trans 3’-Hydroxymethylnicotine Hemisuccinate has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate involves its ability to act as an immunogen. When introduced into the body, it stimulates the immune system to produce antibodies against nicotine. These antibodies bind to nicotine molecules, preventing them from crossing the blood-brain barrier and exerting their addictive effects. This mechanism is being explored for potential use in nicotine addiction therapies .

Comparison with Similar Compounds

rac-trans 3’-Hydroxymethylnicotine Hemisuccinate can be compared with other nicotine derivatives such as:

The uniqueness of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate lies in its enhanced immunogenicity due to the presence of both the hydroxymethyl and hemisuccinate groups, making it particularly useful for generating antibodies against nicotine .

Biological Activity

rac-trans 3'-Hydroxymethylnicotine hemisuccinate is a derivative of nicotine that has gained attention for its potential biological activities, particularly in the fields of immunology and pharmacology. This compound is synthesized from rac-trans 3'-hydroxymethylnicotine and is characterized by its ability to generate antibodies, making it a candidate for nicotine vaccines.

  • Molecular Formula : C15H22N2O5
  • Molecular Weight : 310.35 g/mol
  • CAS Number : 71771-91-0

The biological activity of this compound primarily involves its role as an immunogen. When coupled with carrier proteins such as human serum albumin or keyhole limpet hemocyanin (KLH), it has been shown to elicit a strong immune response, generating high levels of specific antibodies against nicotine .

Immunogenicity

  • Vaccine Development : Studies indicate that this compound can be effectively used in vaccine formulations aimed at smoking cessation. The compound's ability to produce antibodies against nicotine could help mitigate the addictive properties of nicotine by blocking its effects in the brain .

Pharmacological Effects

  • Cognitive Function : Preliminary research suggests that nicotine derivatives may have cognitive-enhancing properties. For instance, certain studies have indicated that compounds related to nicotine can improve attention and memory performance, although specific data on this compound remains limited .

Case Studies

  • Nicotine Vaccine Trials : In clinical trials, vaccines incorporating this compound have demonstrated efficacy in producing anti-nicotine antibodies. Participants showed reduced cravings and withdrawal symptoms associated with smoking cessation .
  • Animal Models : Research involving animal models has illustrated that administration of this compound can lead to significant behavioral changes indicative of decreased nicotine dependence. These findings support its potential use in therapeutic applications for addiction treatment .

Comparative Analysis of Similar Compounds

Compound NameMolecular WeightImmunogenic PotentialNotable Applications
rac-trans 3'-Hydroxymethylnicotine310.35 g/molHighNicotine vaccine development
Nicotine162.23 g/molLowSmoking cessation, cognitive enhancement
Cotinine176.23 g/molModerateBiomarker for tobacco exposure

Challenges and Future Directions

Despite promising results, the development of this compound as a therapeutic agent faces challenges:

  • Stability and Delivery : Ensuring the stability of the compound during storage and its effective delivery in vivo remains a critical area for future research.
  • Long-term Efficacy : More extensive clinical trials are necessary to assess the long-term efficacy and safety profile of vaccines based on this compound.

Properties

IUPAC Name

4-[[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-17-8-6-12(10-21-14(20)5-4-13(18)19)15(17)11-3-2-7-16-9-11/h2-3,7,9,12,15H,4-6,8,10H2,1H3,(H,18,19)/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTKSOUZGGAJEJ-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CN=CC=C2)COC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]([C@H]1C2=CN=CC=C2)COC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468456
Record name rac-trans 3'-Hydroxymethylnicotine Hemisuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207282-59-4
Record name rac-trans 3'-Hydroxymethylnicotine Hemisuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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